molecular formula C9H3Cl3N4 B14060984 Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- CAS No. 3780-88-9

Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)-

Cat. No.: B14060984
CAS No.: 3780-88-9
M. Wt: 273.5 g/mol
InChI Key: FACSZFSWIFLGOW-UHFFFAOYSA-N
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Description

Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydrazone group attached to a 2,4,6-trichlorophenyl ring, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- typically involves the reaction of 2,4,6-trichlorophenylhydrazine with malononitrile. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions. Concentrated hydrochloric acid is often used as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified by crystallization using solvents like dimethylformamide .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the trichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar hydrazone derivatives.

Properties

CAS No.

3780-88-9

Molecular Formula

C9H3Cl3N4

Molecular Weight

273.5 g/mol

IUPAC Name

2-[(2,4,6-trichlorophenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C9H3Cl3N4/c10-5-1-7(11)9(8(12)2-5)16-15-6(3-13)4-14/h1-2,16H

InChI Key

FACSZFSWIFLGOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN=C(C#N)C#N)Cl)Cl

Origin of Product

United States

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